4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
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Overview
Description
4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be achieved through a multi-step process involving several key reactions. One common approach involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the appropriate aromatic precursor using a mixture of concentrated sulfuric acid and nitric acid.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reagents like tin(II) chloride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is likely to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline core.
Rabeprazole: A proton pump inhibitor with a similar structural motif.
Uniqueness
4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C31H30N4O6 |
---|---|
Molecular Weight |
554.6g/mol |
IUPAC Name |
4-[4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl]-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C31H30N4O6/c1-18-8-7-15-32-30(18)34-31(37)27-19(2)33-22-9-6-11-24(36)29(22)28(27)20-13-14-25(40-3)21(16-20)17-41-26-12-5-4-10-23(26)35(38)39/h4-5,7-8,10,12-16,28,33H,6,9,11,17H2,1-3H3,(H,32,34,37) |
InChI Key |
ZVZZWEGYWOLMQC-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=CC=C5[N+](=O)[O-])C(=O)CCC3)C |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=CC=C5[N+](=O)[O-])C(=O)CCC3)C |
Origin of Product |
United States |
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